N,N-bis(2-hydroxypropyl)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-hydroxypropyl)octanamide is a chemical compound with the molecular formula C14H29NO3. It is known for its versatile applications in various scientific fields, including pharmaceuticals, cosmetics, and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxypropyl)octanamide can be synthesized through the reaction of octanoyl chloride with diethanolamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-hydroxypropyl)octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N,N-bis(2-hydroxypropyl)octanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, particularly in formulations requiring emulsifying agents
Mechanism of Action
The mechanism of action of N,N-bis(2-hydroxypropyl)octanamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl groups allow for hydrogen bonding, which can stabilize or destabilize protein structures. The amide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-hydroxyethyl)octanamide
- N,N-bis(2-hydroxypropyl)decanamide
- N,N-bis(2-hydroxypropyl)hexanamide
Uniqueness
N,N-bis(2-hydroxypropyl)octanamide is unique due to its specific chain length and the presence of two hydroxyl groups, which provide distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
106476-15-7 |
---|---|
Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
N,N-bis(2-hydroxypropyl)octanamide |
InChI |
InChI=1S/C14H29NO3/c1-4-5-6-7-8-9-14(18)15(10-12(2)16)11-13(3)17/h12-13,16-17H,4-11H2,1-3H3 |
InChI Key |
CURGOLCMVABTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CC(C)O)CC(C)O |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.